BenchChemオンラインストアへようこそ!

Naphazoline Nitrate

Alpha-adrenergic receptor Receptor selectivity Histamine receptor

Select this specific Naphazoline Nitrate (CAS 5144-52-5) for regulatory-compliant analytical development and ophthalmic/nasal formulation. Cited in JP18 and supplied as EP Reference Standard, the nitrate salt provides a validated UV absorption fingerprint (maxima 270, 280, 287, 291 nm with defined absorbance ratios) critical for BP/EP monograph identity testing. Validated stability-indicating HPLC methods (correlation coefficient >0.9995) support ANDA quality control. In vitro studies confirm no detectable H1/H2 or beta-adrenoceptor activation, a selectivity advantage over tetrahydrozoline and tolazoline. For transdermal projects, naphazoline nitrate demonstrates a 3-fold higher ion-pair flux (12.0 ± 1.6 µg/cm²/h) over tetrahydrozoline, providing a quantitative rationale for enhanced epidermal penetration. Insist on the nitrate salt specified in JP18 (D01021) to ensure solubility, pH behavior, and analytical method alignment with pharmacopoeial monographs.

Molecular Formula C14H14N2.HNO3
C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 10061-11-7
Cat. No. B156852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphazoline Nitrate
CAS10061-11-7
Molecular FormulaC14H14N2.HNO3
C14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-]
InChIInChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4)
InChIKeyZAHXYMFVNNUHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphazoline Nitrate CAS 5144-52-5: Imidazoline α-Adrenergic Vasoconstrictor for Ophthalmic and Nasal Decongestant Formulation R&D


Naphazoline Nitrate (CAS 5144-52-5, free base CAS 835-31-4) is an imidazoline derivative that functions as a direct-acting sympathomimetic amine with potent α-adrenergic receptor agonist activity [1]. It is classified pharmacologically as a vasoconstrictor and α1-adrenergic receptor agonist [2]. Naphazoline Nitrate is listed in the Japanese Pharmacopoeia 18th Edition (JP18) and is supplied as a European Pharmacopoeia (EP) Reference Standard [3]. The compound is widely used as the active pharmaceutical ingredient in over-the-counter ophthalmic and nasal decongestant preparations, including the ophthalmic formulation Privina (プリビナ点眼液) [4][5].

Naphazoline Nitrate vs. Hydrochloride Salt: Why Formulation Scientists Cannot Simply Interchange Imidazoline Vasoconstrictors


Naphazoline is available as both the nitrate (CAS 5144-52-5) and hydrochloride (CAS 550-99-2) salt forms [1]. However, these salts are not interchangeable without formulation re-validation due to distinct physicochemical properties that impact solubility, pH behavior, and analytical method development. The British Pharmacopoeia 2025 specifies that Naphazoline Nitrate is only sparingly soluble in water and exhibits a characteristic UV absorption profile with maxima at 270, 280, 287, and 291 nm, with defined absorbance ratios (A270/A280 = 0.82 to 0.86; A291/A280 = 0.65 to 0.69) [2]. The nitrate salt is specifically codified in JP18 as D01021, while the hydrochloride salt is listed as D00743 (JP18/USP) [3]. Furthermore, the nitrate counterion influences the compound‘s stability-indicating HPLC behavior, as demonstrated in validated methods for simultaneous determination with antazoline sulphate and ephedrine hydrochloride [4][5]. Regulatory compliance requires the use of the specific salt form referenced in the relevant pharmacopoeial monograph and ANDA filing.

Naphazoline Nitrate Comparative Evidence: Quantitative Differentiation Data for Scientific Selection


Receptor Selectivity Profile: Naphazoline Nitrate vs. Tetrahydrozoline and Tolazoline in Histaminergic Cross-Reactivity Assessment

In vitro studies using rabbit aorta and guinea pig atria demonstrate that naphazoline, unlike tetrahydrozoline and tolazoline, exhibits no detectable activation of histamine H1 or H2 receptors or beta adrenoceptors, confirming its classification as a highly specific alpha adrenoceptor stimulant [1]. This receptor selectivity profile has direct implications for formulation development where off-target histaminergic effects (which can manifest as paradoxical vasodilation or tachycardia) must be minimized.

Alpha-adrenergic receptor Receptor selectivity Histamine receptor Imidazoline pharmacology

In Vitro Vasoconstrictor Potency Ranking: Naphazoline vs. Oxymetazoline, Phenylephrine, and Tetrahydrozoline in Rabbit Aorta

In a functional assay measuring contraction of isolated rabbit aorta, naphazoline demonstrated a negative log molar ED50 value of 7.95, positioning it intermediate between oxymetazoline (8.4, highest potency) and phenylephrine (7.31) and tetrahydrozoline (6.5, lowest potency among the vasoconstrictors tested) [1]. This rank-order potency profile provides a quantitative benchmark for comparing vasoconstrictor efficacy across the imidazoline class.

Vasoconstriction Alpha-1 adrenoceptor Potency comparison Imidazoline derivative

Transdermal Flux as Ion-Pair: Naphazoline Nitrate vs. Tetrahydrozoline in Human Epidermal Permeation Studies

In vitro human epidermal flux studies comparing vasoconstrictors applied as ion-pairs with salicylic acid (SA) revealed that naphazoline and ephedrine exhibited similar ion-pair fluxes (11.5 ± 2.3 and 12.0 ± 1.6 μg/cm²/h, respectively), whereas tetrahydrozoline demonstrated an ion-pair flux approximately 3-fold lower than naphazoline [1]. As free bases, naphazoline maximal flux (Jmax) was 10-fold lower than ephedrine but comparable to the range observed for other imidazolines.

Transdermal delivery Ion-pair flux Epidermal permeability Formulation development

Pharmacopoeial UV Spectrophotometric Identification: Naphazoline Nitrate Distinctive Multi-Peak Absorption Profile for Quality Control

The British Pharmacopoeia 2025 specifies that Naphazoline Nitrate exhibits a distinctive UV absorption spectrum with maxima at 270 nm, 280 nm, 287 nm, and 291 nm when dissolved in 0.01 M hydrochloric acid [1]. Critically, the monograph defines specific absorbance ratios for identification: A270/A280 must fall within 0.82 to 0.86, and A291/A280 must fall within 0.65 to 0.69 [1]. This multi-wavelength fingerprint with defined ratio tolerances provides a robust, quantitative identification method that distinguishes Naphazoline Nitrate from other imidazoline vasoconstrictors and related impurities.

UV spectrophotometry Pharmacopoeial standard Quality control Analytical method validation

Validated Stability-Indicating HPLC Method: Simultaneous Quantification of Naphazoline Nitrate in Multi-Component Formulations

A validated reversed-phase HPLC method has been established for the simultaneous determination of naphazoline nitrate and antazoline sulphate in pharmaceutical combinations, with the methodology demonstrated to be fast and stability-indicating [1]. Additionally, green validated HPTLC and HPLC methods were developed for resolving ephedrine hydrochloride, naphazoline nitrate, and methylparaben mixtures, achieving correlation coefficients > 0.9995 across concentration ranges of 0.4-1.8 μg/band (HPTLC) and 2-30 μg/mL (HPLC) for naphazoline nitrate [2]. These validated methods provide a quantitative framework for purity assessment and formulation quality control.

HPLC method validation Stability-indicating assay Analytical chemistry Pharmaceutical quality control

Pharmacopoeial Grade Reference Standard Availability: Naphazoline Nitrate EP and JP Monograph Compliance

Naphazoline Nitrate is available as a European Pharmacopoeia (EP) Reference Standard and is codified in the Japanese Pharmacopoeia 18th Edition (JP18) as entry D01021 [1]. The EP Reference Standard is supplied with certificate of analysis and is intended for use in analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) [2]. Traceability against pharmacopoeial standards (USP or EP) can be provided, supporting regulatory submissions in multiple jurisdictions [2].

Reference standard European Pharmacopoeia Japanese Pharmacopoeia Analytical traceability

Naphazoline Nitrate: Evidence-Based Application Scenarios for Procurement and Formulation Development


Analytical Reference Standard for EP/JP Pharmacopoeial Method Development and ANDA Quality Control

Naphazoline Nitrate EP Reference Standard is the appropriate selection for analytical laboratories developing or validating methods intended for European or Japanese regulatory submissions. The compound‘s defined UV spectral fingerprint (maxima at 270, 280, 287, and 291 nm with specified absorbance ratios A270/A280 = 0.82-0.86 and A291/A280 = 0.65-0.69) provides a quantitative identification benchmark per BP/EP monograph specifications [1]. Validated stability-indicating HPLC methods with demonstrated linearity (correlation coefficient > 0.9995) are available for simultaneous quantification in multi-component formulations, supporting ANDA quality control requirements [2].

Formulation of Alpha-Adrenergic Ophthalmic Decongestants Requiring High Receptor Selectivity

For ophthalmic decongestant formulations where minimizing off-target histaminergic activity is a design priority, naphazoline nitrate offers a defined receptor selectivity advantage. In vitro studies confirm that naphazoline exhibits no detectable activation of histamine H1 or H2 receptors or beta adrenoceptors, unlike tetrahydrozoline and tolazoline which demonstrate histamine H2 receptor agonist activity [3]. The compound‘s intermediate vasoconstrictor potency (ED50 = -log 7.95 in rabbit aorta) positions it appropriately for ophthalmic use where excessive vasoconstriction is undesirable [3].

Nasal Decongestant Spray Formulation with Validated Multi-Component Analytical Methodology

Naphazoline nitrate is suitable for nasal spray formulations requiring validated analytical methods for routine quality control. The compound is used in commercial nasal spray products in combination with chlorpheniramine maleate [4]. Validated HPTLC and HPLC methods have been established for resolving naphazoline nitrate from ephedrine hydrochloride and the preservative methylparaben, with documented accuracy, selectivity, and repeatability per ICH guidelines [2]. The nitrate salt form is specified in JP18 and is the active ingredient in Privina nasal/ophthalmic preparations [5].

Investigational Transdermal or Alternative Delivery Route Formulation Development

For exploratory formulation projects evaluating alternative delivery routes beyond topical nasal or ophthalmic administration, naphazoline nitrate demonstrates quantifiably higher ion-pair transdermal flux compared to tetrahydrozoline. In vitro human epidermal studies show naphazoline ion-pair flux with salicylic acid is approximately 3-fold higher than tetrahydrozoline (12.0 ± 1.6 vs. ~4 μg/cm²/h) [6]. This differential permeability data provides a quantitative rationale for selecting naphazoline nitrate when enhanced epidermal penetration is a formulation objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphazoline Nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.